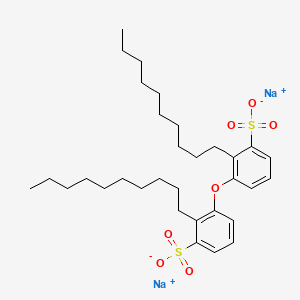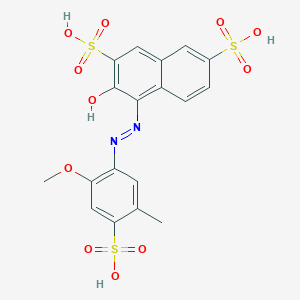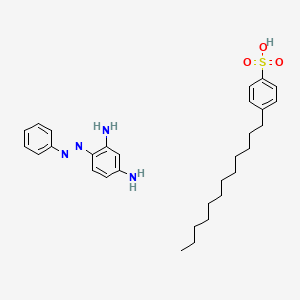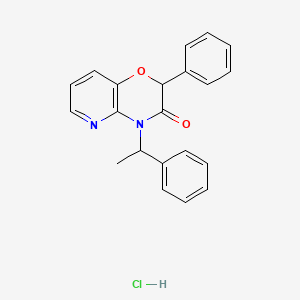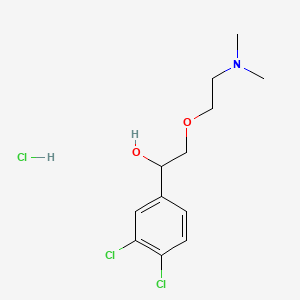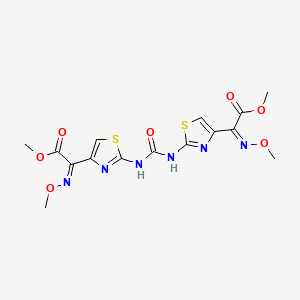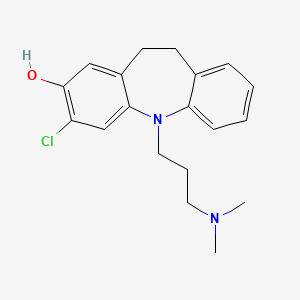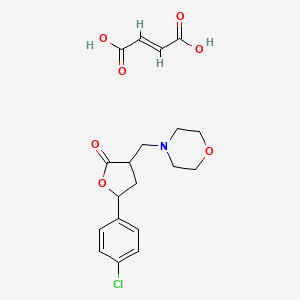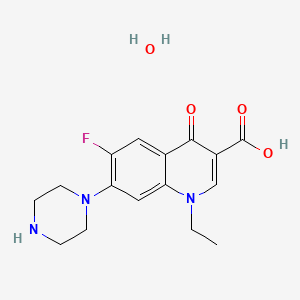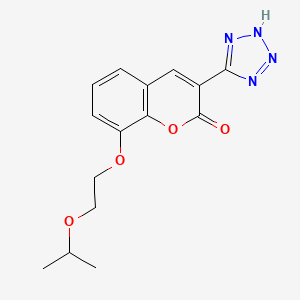![molecular formula C29H37N3O9 B12750768 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid CAS No. 109758-24-9](/img/structure/B12750768.png)
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid is a complex organic compound with a molecular formula of C33H38ClN3O5. This compound is known for its unique structure, which includes a piperazine ring and a piperidinone moiety. It has been studied for various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid involves multiple steps. One common method includes the reaction of benzhydrylpiperazine with a suitable alkylating agent to form the intermediate product. This intermediate is then reacted with piperidin-2-one under controlled conditions to yield the final compound. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiallergic activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and immune response modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles
- 9-[3-(4-benzhydrylpiperazin-1-yl)propyl)carbazole
Uniqueness
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid stands out due to its unique combination of piperazine and piperidinone moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
109758-24-9 |
|---|---|
Molekularformel |
C29H37N3O9 |
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid |
InChI |
InChI=1S/C25H33N3O.2C2H2O4/c29-24-14-7-8-16-27(24)17-9-15-26-18-20-28(21-19-26)25(22-10-3-1-4-11-22)23-12-5-2-6-13-23;2*3-1(4)2(5)6/h1-6,10-13,25H,7-9,14-21H2;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
VEEYXHPGOBQODN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



